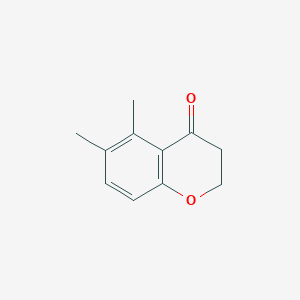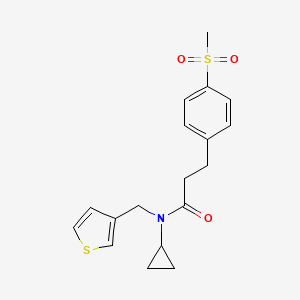
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropyl group, a methylsulfonyl-substituted phenyl ring, and a thiophen-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials may include cyclopropylamine, 4-(methylsulfonyl)benzaldehyde, and thiophen-3-ylmethyl bromide. The key steps in the synthesis may involve:
Formation of the amide bond: This can be achieved by reacting cyclopropylamine with a suitable carboxylic acid derivative.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, acids). Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other amides with cyclopropyl, methylsulfonyl, or thiophenyl groups. Examples include:
- N-cyclopropyl-3-(4-methylphenyl)-N-(thiophen-3-ylmethyl)propanamide
- N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)propanamide
Uniqueness
The uniqueness of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-24(21,22)17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-23-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJSTLIGMURMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2655267.png)
![3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2655269.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)
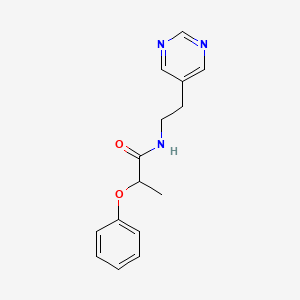
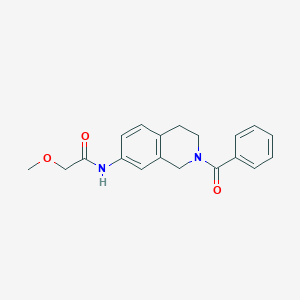

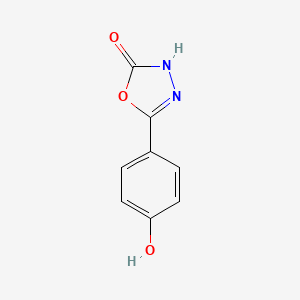
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)
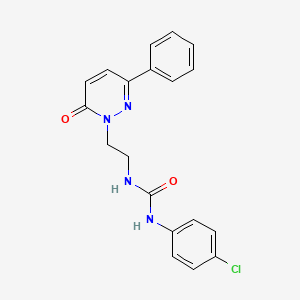
![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)
![Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2655287.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2655288.png)
